BenchChemオンラインストアへようこそ!

Methyl 2-(4-methoxy-3-methylphenyl)acetate

Lipophilicity Drug design Membrane permeability

Methyl 2-(4-methoxy-3-methylphenyl)acetate (CAS 29076-19-5; molecular formula C11H14O3; molecular weight 194.23 g/mol) is a substituted phenylacetic acid methyl ester bearing a methoxy group at the 4-position and a methyl group at the 3-position of the aromatic ring. It belongs to the class of 4-methoxyphenylacetic acid esters, a family that has been systematically evaluated for 15-lipoxygenase (15-LO) inhibitory activity in comparative structure–activity relationship (SAR) studies.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Cat. No. B7848197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-methoxy-3-methylphenyl)acetate
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CC(=O)OC)OC
InChIInChI=1S/C11H14O3/c1-8-6-9(7-11(12)14-3)4-5-10(8)13-2/h4-6H,7H2,1-3H3
InChIKeyJNGFLYAVTNGLNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-methoxy-3-methylphenyl)acetate CAS 29076-19-5: Procurement-Grade Specification and Compound Class Overview


Methyl 2-(4-methoxy-3-methylphenyl)acetate (CAS 29076-19-5; molecular formula C11H14O3; molecular weight 194.23 g/mol) is a substituted phenylacetic acid methyl ester bearing a methoxy group at the 4-position and a methyl group at the 3-position of the aromatic ring . It belongs to the class of 4-methoxyphenylacetic acid esters, a family that has been systematically evaluated for 15-lipoxygenase (15-LO) inhibitory activity in comparative structure–activity relationship (SAR) studies [1]. The compound is commercially available at 98% purity from established research chemical suppliers and serves as a versatile intermediate in the synthesis of pharmaceutical and agrochemical derivatives [2].

Why Methyl 2-(4-methoxy-3-methylphenyl)acetate Cannot Be Interchanged with Generic Phenylacetic Acid Esters


Phenylacetic acid esters are not a single interchangeable commodity class. Modest structural variations—such as the presence or absence of a 3-methyl substituent, the choice of ester alkyl group (methyl vs. ethyl), or the free acid versus ester form—produce quantifiable differences in lipophilicity, hydrogen-bonding capacity, steric bulk, and metabolic susceptibility that directly impact synthetic utility, biological activity, and physicochemical handling [1]. Within the 4-methoxyphenylacetic acid ester chemotype, SAR studies have demonstrated that even subtle aryl substitution patterns shift 15-lipoxygenase IC50 values by an order of magnitude or more [2], confirming that generic substitution without reference to specific positional substitution is scientifically unsound for procurement decisions.

Quantitative Differentiation Evidence for Methyl 2-(4-methoxy-3-methylphenyl)acetate vs. Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: Methyl 2-(4-methoxy-3-methylphenyl)acetate vs. Methyl 2-(4-methoxyphenyl)acetate and the Free Acid

The computed octanol–water partition coefficient (XLogP3-AA) for the target compound is 2.0 [1], reflecting the lipophilic contribution of the 3-methyl substituent. The des-methyl analog, methyl 2-(4-methoxyphenyl)acetate, has an experimentally estimated logP of approximately 1.88 [2]. The free carboxylic acid, 2-(4-methoxy-3-methylphenyl)acetic acid, is substantially more polar (estimated logP < 1.5 based on the ionization of the carboxyl group). The target compound therefore occupies an intermediate lipophilicity window: more lipophilic than the des-methyl analog and far more lipophilic than the free acid, which influences membrane permeability, organic-phase extraction efficiency, and chromatographic retention in both synthetic workup and bioassay contexts.

Lipophilicity Drug design Membrane permeability

Topological Polar Surface Area and Hydrogen-Bonding Capacity: Target vs. Des-Methyl Analog vs. Free Acid

The target compound has a topological polar surface area (TPSA) of 35.5 Ų and zero hydrogen-bond donors (HBD = 0) with three hydrogen-bond acceptors (HBA = 3) [1]. The des-methyl analog, methyl 2-(4-methoxyphenyl)acetate, also has TPSA = 35.53 Ų [2], indicating that the 3-methyl group does not alter PSA but does add steric bulk and rotatable bond count (4 for the target vs. 3 for the des-methyl analog). Critically, the free acid form (2-(4-methoxy-3-methylphenyl)acetic acid) introduces one hydrogen-bond donor (HBD = 1) , which significantly alters solubility, crystal packing, and chromatographic behavior. The TPSA of 35.5 Ų falls well below the commonly cited 140 Ų threshold for oral bioavailability, supporting the compound's suitability as a building block for orally bioavailable drug candidates.

TPSA Drug-likeness Oral bioavailability prediction

15-Lipoxygenase Inhibitory Potential: Class-Level SAR Inferences from 4-Methoxyphenylacetic Acid Ester Series

In a systematic SAR study, a series of 4-methoxyphenylacetic acid esters were synthesized and evaluated for inhibition of soybean 15-lipoxygenase (SLO). The most potent compounds (7d and 7e) achieved IC50 values of 3.8 μM and 1.9 μM, respectively [1]. The benchmark natural product lead compounds—eugenol, methyleugenol, and estragole—showed considerably weaker inhibition, with IC50 values of 38.2 ± 1.9 μM, 96.1 ± 3.3 μM, and 64.1 ± 1.5 μM, respectively [1]. Although methyl 2-(4-methoxy-3-methylphenyl)acetate was not explicitly included as a discrete compound in this published series, its core scaffold (4-methoxyphenylacetic acid ester) is identical to the chemotype that produced the most potent inhibitors. The presence of the additional 3-methyl substituent distinguishes it from the unsubstituted 4-methoxyphenylacetic acid methyl ester scaffold and introduces steric and electronic modulation that, per the reported SAR trends, is expected to influence both inhibitory potency and isoform selectivity (15-HLOa vs. 15-HLOb) [1].

15-Lipoxygenase inhibition SAR Anti-inflammatory

Purity Specification: 98% Assay vs. Typical 95–97% for Closest Analogs

The target compound is commercially available at a certified purity of 98% (Leyan, Product No. 1788701) . By comparison, the closest analog ethyl 2-(4-methoxy-3-methylphenyl)acetate (CAS 4503-90-6) is typically offered at a minimum purity of 95% , and (4-methoxy-3-methylphenyl)acetic acid methyl ester from CymitQuimica (Biosynth) is specified at a minimum of 95% . This represents a 3-percentage-point purity advantage for the target compound, corresponding to a maximum total impurity burden of 2% versus 5% for the ethyl ester analog. For applications requiring stoichiometric precision—such as quantitative coupling reactions, analytical standard preparation, or GMP intermediate synthesis—this purity differential can reduce side-product formation and simplify downstream purification.

Purity specification Procurement Quality control

Rotatable Bond Count and Conformational Flexibility: Target vs. Des-Methyl Analog

The target compound possesses four rotatable bonds (the ester side chain contributes three, plus the methoxy group at the 4-position), while the des-methyl analog methyl 2-(4-methoxyphenyl)acetate has three rotatable bonds (no methyl group at the 3-position to contribute additional rotational degrees of freedom) [1]. This difference, while modest, has implications for conformational entropy penalties upon protein binding. In ligand–enzyme docking studies of the 4-methoxyphenylacetic acid ester series, the carbonyl group orientation toward the Fe(III)–OH moiety in the 15-LO active site was identified as critical for inhibition, and the lipophilic interaction of the ligand–enzyme complex was proposed to drive inhibitory activity [2]. The additional 3-methyl substituent may enhance this lipophilic interaction while introducing a modest entropic cost that can be evaluated in SAR campaigns.

Molecular flexibility Entropy Binding affinity

Recommended Application Scenarios for Methyl 2-(4-methoxy-3-methylphenyl)acetate Based on Quantified Differentiation


Medicinal Chemistry SAR Campaigns Targeting 15-Lipoxygenase Inhibition

The 4-methoxyphenylacetic acid ester chemotype has demonstrated 20- to 50-fold improved 15-LO inhibitory potency over natural product leads (IC50 = 1.9–3.8 μM for optimized analogs vs. 38–96 μM for eugenol and methyleugenol) [1]. Methyl 2-(4-methoxy-3-methylphenyl)acetate, with its additional 3-methyl substituent, serves as a direct diversification point for exploring the lipophilic tolerance of the 15-LO active site, building on established docking models that show the carbonyl group coordinated to the Fe(III)–OH catalytic moiety [1].

Precision Organic Synthesis Requiring High-Purity Ester Building Blocks

With a commercially available purity of 98%—providing a 2.5-fold lower maximum impurity burden relative to the 95% minimum purity typical of its ethyl ester analog —the target compound is suited for stoichiometry-sensitive transformations such as peptide coupling, Grignard additions, and catalytic reactions where side-product formation from impurities can compromise reaction yield and complicate chromatographic purification .

Lipophilicity-Optimized Intermediate for Membrane-Permeable Probe Design

The computed XLogP3-AA of 2.0 positions this compound in an optimal lipophilicity range (logP 2–3) associated with favorable passive membrane permeability while avoiding the excessive lipophilicity (logP > 5) linked to poor aqueous solubility and promiscuous binding [2]. The absence of hydrogen-bond donors (HBD = 0) and moderate TPSA (35.5 Ų) further support its use as a building block in CNS-penetrant or orally bioavailable compound design [2].

Chromatographic Method Development and Analytical Reference Standard Preparation

The distinct chromatographic profile conferred by the 3-methyl group—combined with the balanced lipophilicity (XLogP3 = 2.0) and the absence of ionizable groups that complicate reverse-phase HPLC—makes this compound suitable as a retention-time marker or system suitability standard in method development for phenylacetic acid ester libraries [2].

Quote Request

Request a Quote for Methyl 2-(4-methoxy-3-methylphenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.